5-Butylsulfanyl-4-methylthiadiazole
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Overview
Description
5-Butylsulfanyl-4-methylthiadiazole is a useful research compound. Its molecular formula is C7H12N2S2 and its molecular weight is 188.31. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : A study on 1,3,4-oxadiazole thioether derivatives, closely related to 5-Butylsulfanyl-4-methylthiadiazole, highlighted their potential as anticancer agents. The research showed that certain derivatives exhibited significant activity against human cancer cell lines, particularly breast cancer cells, suggesting their utility in developing new anticancer therapies Polkam, N., Malthum, S., Anireddy, J., Brahma, U., & Vegi, G. N. N. (2021). Russian Chemical Bulletin.
Antibacterial Activity : Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against rice bacterial leaf blight. This indicates the potential of such compounds in agricultural applications to protect crops from bacterial diseases Shi, L., Li, P., Wang, W., Gao, M., Wu, Z., Song, X., & Hu, D. (2015). Molecules.
Materials Science Applications
Corrosion Inhibition : Oxadiazole derivatives have been studied for their corrosion inhibition properties on metals in acidic environments. Their efficacy in protecting metals like mild steel from corrosion positions them as valuable compounds in industrial applications, such as in cooling systems and pipelines Ammal, P., Prajila, M., & Joseph, A. (2018). Journal of Environmental Chemical Engineering.
Biochemistry Applications
Enzymatic Studies : The interaction of sulfhydryl groups with disulfides, as explored in early research, lays foundational knowledge for understanding enzyme mechanisms involving thiols and disulfides. Such studies are crucial for drug development, especially for diseases related to enzyme dysregulation Ellman, G. (1959). Archives of Biochemistry and Biophysics.
Mechanism of Action
Target of Action
The primary target of 5-Butylsulfanyl-4-methylthiadiazole is currently unknown. Similar compounds, such as 1,3,4-oxadiazole thioethers, have shown exciting antibacterial activities
Biochemical Pathways
It’s worth noting that related compounds have been found to disrupt growth and pathogenicity of certain bacteria by interfering with pathways associated with bacterial virulence .
Result of Action
Related compounds have shown to exhibit antibacterial activities, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
5-butylsulfanyl-4-methylthiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S2/c1-3-4-5-10-7-6(2)8-9-11-7/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRONGYBXNVFUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(N=NS1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.